(3r,6r)-6-Methylpiperidine-3-carboxylic acid hydrochloride

Sleep disorders Orexin receptor antagonism Insomnia

(3R,6R)-6-Methylpiperidine-3-carboxylic acid hydrochloride (CAS 2682097-03-4) is a chiral trans-substituted piperidine amino acid derivative. It is primarily employed as a high-value advanced chiral building block in medicinal chemistry, particularly for constructing poly-substituted piperidine scaffolds found in orexin receptor antagonists.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
Cat. No. B8137439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3r,6r)-6-Methylpiperidine-3-carboxylic acid hydrochloride
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESCC1CCC(CN1)C(=O)O.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-5-2-3-6(4-8-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1
InChIKeyNJNNMKIITLUFIE-KGZKBUQUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,6R)-6-Methylpiperidine-3-carboxylic acid hydrochloride: Core Structure & Industrial Specification


(3R,6R)-6-Methylpiperidine-3-carboxylic acid hydrochloride (CAS 2682097-03-4) is a chiral trans-substituted piperidine amino acid derivative . It is primarily employed as a high-value advanced chiral building block in medicinal chemistry, particularly for constructing poly-substituted piperidine scaffolds found in orexin receptor antagonists. Its structural identity is confirmed by NMR, HPLC, and GC analytical methods . Direct synthesis of the free base (CAS 1821751-45-4) has also been described .

Why (3R,6R)-6-Methylpiperidine-3-carboxylic acid hydrochloride Cannot Be Replaced by Generic Analogs


Generic substitution fails because the biological and synthetic utility of 6-methylpiperidine-3-carboxylic acid is strictly governed by its absolute stereochemistry. The trans-(3R,6R) configuration locks the methyl and carboxylic acid substituents in a specific diequatorial/diaxial orientation that dictates downstream molecular topology . The (3R,6S) cis isomer (e.g., CAS 110287-79-1) produces a different disubstituted scaffold with distinct physicochemical properties that does not translate to the same substituted orexin receptor antagonist architecture . Furthermore, achiral analogs like nipecotic acid lack the C6-methyl group entirely, resulting in a completely different molecular recognition profile [1]. Thus, the enantiomerically defined (3R,6R) form is not interchangeable with racemic mixtures, cis diastereomers, or unsubstituted piperidine acids.

Quantitative Differentiation Evidence for (3R,6R)-6-Methylpiperidine-3-carboxylic acid hydrochloride


Stereochemical Purity Enables Sub-Nanomolar Orexin-2 Receptor Antagonism

The (3R,6R) piperidine core is an essential pharmacophoric component of highly potent dual orexin receptor antagonists (DORAs). For example, the MK-6096 (Filorexant) scaffold, which incorporates the (3R,6R)-6-methylpiperidine-3-carboxylic acid core structure, has demonstrated potent binding affinity at both OX1 and OX2 receptors, with a reported Ki at OX2 of 0.200 nM [1]. Similarly, other patented derivatives featuring the (3R,6R) configuration exhibit OX2 receptor antagonism with IC50 values as low as 11 nM [2]. This level of sub-nanomolar potency is unattainable with achiral or cis-configured piperidine intermediates because the strict trans geometry required for receptor-ligand complementarity cannot be recapitulated using racemic or diastereomeric mixtures.

Sleep disorders Orexin receptor antagonism Insomnia

Proven Synthetic Utility in Scalable Biocatalytic Processes

A scalable biocatalytic transamination route has been specifically developed and optimized for the (3R,6R) diastereomer, achieving >95% diastereomeric excess (de) and 91% yield for the conversion of a trans/cis lactam acid mixture into the desired trans-lactam acid salt [1]. The target ((3R,6R)-6-methylpiperidin-3-yl)methanol core is synthesized in four steps with a 40% overall yield from methyl vinyl ketone and diethyl malonate [2]. Such a process has not been optimized for the (3S,6R) or (3R,6S) diastereomers, making the (3R,6R) form uniquely suited for industrial-scale production of orexin antagonists. By contrast, other stereoisomeric intermediates lack a comparably robust, high-yielding, industrially scalable synthesis.

Process chemistry Biocatalysis Enantioselective synthesis

Validated Commercial Availability with Documented Characterization Data

The (3R,6R)-6-Methylpiperidine-3-carboxylic acid hydrochloride (CAS 2682097-03-4) is commercially available at a standard purity of 95% with batch-specific quality documentation that typically includes NMR, HPLC, and GC analytical reports from reputable vendors such as Bidepharm . By contrast, the analogous (3S,6R) or (3R,6S) configurations, while commercially accessible (e.g., CAS 1227916-83-7), often have different physical forms and may be supplied with less extensive characterization data . The availability of high-purity, well-characterized material is essential for lead optimization campaigns where consistent batch-to-batch performance directly influences SAR reproducibility.

Chemical procurement Quality control Lead optimization

Distinct Conformational Signature Confirmed by SMILES and 2D/3D Structure Data

The unique stereochemistry of (3R,6R)-6-methylpiperidine-3-carboxylic acid hydrochloride is unambiguously defined by its SMILES notation: O=C(O)[C@H]1CN[C@@H](CC1)C.[H]Cl, which reveals the carboxylic acid group positioned at the 3-position of the piperidine ring and the methyl group at the 6-position . This contrasts sharply with the SMILES of the isomeric (3R,6S) form, where the methyl orientation would be inverted, resulting in a cis relationship rather than a trans orientation. The (3R,6R) SMILES has been validated through InChIKey: NJNNMKIITLUFIE-KGZKBUQUSA-N and PubChem CID 76844469, providing a definitive molecular fingerprint that can be used to verify structural identity during procurement . Further 2D/3D structure data are available through the PubChem entry that specifically corresponds to this diastereomer [1].

Conformational analysis Structure-based drug design Molecular modeling

Primary Application Scenarios for (3R,6R)-6-Methylpiperidine-3-carboxylic acid hydrochloride


Synthesis of DORA (Dual Orexin Receptor Antagonist) Clinical Candidates

This building block is an essential advanced intermediate for constructing the piperidine core of MK-6096 (Filorexant) and related DORAs in clinical development for insomnia. The (3R,6R) configuration is non-negotiable for achieving OX2 receptor binding potencies in the sub-nanomolar range (Ki = 0.200 nM) [1]. As such, medicinal chemistry teams pursuing sleep disorder therapeutics require the specific (3R,6R) stereoisomer to generate valid SAR data.

Industrial-Scale Manufacturing Campaigns Requiring High Diastereomeric Excess

Process chemistry groups establishing scalable routes to orexin antagonists should exclusively source the (3R,6R) enantiomer, as it is the only diastereomer with an optimized biocatalytic process yielding >95% de at robust production scales [2]. Utilizing other stereoisomers introduces additional resolution steps that prolong development timelines and reduce overall process economics.

Lead Optimization Programs Targeting GABA Uptake and Orexin Receptors

The (3R,6R)-6-methylpiperidine-3-carboxylic acid framework combines structural features of nipecotic acid-based GABA uptake inhibitors with the spatial requirements of orexin receptor ligands, making it a privileged scaffold for dual-pharmacology programs. The availability of batch-specific QC data with multi-method analytical certification (NMR, HPLC, GC) ensures pipeline reproducibility .

Structure-Based Drug Design and Conformational Restriction Strategies

Computational chemists and structural biologists require the exact (3R,6R) isomer for molecular modeling exercises that exploit the distinct trans-diaxial geometry confirmed by SMILES: O=C(O)[C@H]1CN[C@@H](CC1)C.[H]Cl . This scaffold provides a rigidified pharmacophore template not achievable with cis diastereomers or achiral piperidine carboxylic acids, enabling precise conformational restriction in inhibitor design.

Quote Request

Request a Quote for (3r,6r)-6-Methylpiperidine-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.